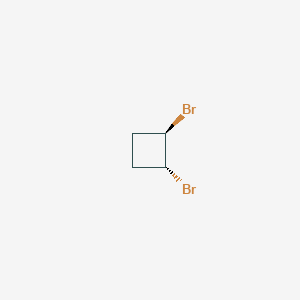

Rel-(1R,2R)-1,2-dibromocyclobutane

Description

Properties

IUPAC Name |

(1R,2R)-1,2-dibromocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAGUISFTUGUHO-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rel-(1R,2R)-1,2-dibromocyclobutane can be synthesized through the bromination of cyclobutene. The reaction typically involves the addition of bromine (Br₂) to cyclobutene in an inert solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure the formation of the desired stereoisomer .

Industrial Production Methods

Chemical Reactions Analysis

Radical-Mediated Reactions

Rel-(1R,2R)-1,2-dibromocyclobutane participates in radical-driven transformations due to its bromine substituents and ring strain.

Key Findings:

-

Bromide Abstraction : Under thermal or photolytic conditions, the C–Br bonds undergo homolytic cleavage to generate cyclobutyl radicals. These radicals recombine with bromine donors (e.g., BrCCl₃) to form polybrominated products or abstract hydrogen atoms in chain-propagation steps .

-

Decarboxylative Bromination : In the presence of acyl hypobromites (65 ), the compound forms alkyl radicals (67 ) via bromodecarboxylation. This process is accelerated by light, with quantum yields (Φ) ranging from 6–55, indicating a chain mechanism .

Table 1: Radical Reaction Conditions and Outcomes

Metal-Catalyzed Transformations

Transition metals facilitate selective bond activations in this compound.

Key Findings:

-

Halogen-Metal Exchange : Treatment with organolithium reagents (e.g., LiAlH₄) generates bicyclo[1.1.0]butyllithium intermediates, enabling cross-coupling reactions .

-

Cycloisomerization : Rh(I) catalysts promote intramolecular cyclopropanation of allyl amides via carbene intermediates. Diastereoselectivity is controlled by phosphine ligands .

Table 2: Metal-Catalyzed Reactions

| Catalyst | Substrate | Product | Selectivity (dr) | Reference |

|---|---|---|---|---|

| Rh(I)/Xantphos | Allyl amides | Pyrroles, polycyclic amines | >20:1 | |

| Pd(PPh₃)₄ | Bicyclo[1.1.0]butyllithium | Cross-coupled aromatics | N/A |

Solvent-Dependent Stereochemical Outcomes

The stereochemistry of this compound derivatives is highly solvent-sensitive.

Key Findings:

-

DMSO vs. MeOH : In DMSO-d₆, cyclobutane ring closure favors cis-diastereomers (dr = 1.4:1), while methanol-d₄ shifts selectivity toward trans-products (dr = 2.5:1) .

-

Racemization : Silver halides induce slow racemization, but enantioselectivity loss in bromodecarboxylation is attributed to radical intermediates rather than post-reaction epimerization .

Thermal Decomposition Pathways

Thermolysis of this compound proceeds via ring-opening and recombination.

Key Findings:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₄H₆Br₂

- Molecular Weight: 213.90 g/mol

- Structure: The compound features a stereochemistry denoted as (1R,2R), indicating the configuration of its chiral centers. This stereochemical specificity influences its reactivity and interaction with biological targets.

- SMILES Notation:

BrC1CCC1Br - InChI Key:

LGAGUISFTUGUHO-QWWZWVQMSA-N.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its structural characteristics enable it to participate in various chemical reactions:

- Precursor for Cyclopropane Derivatives: It can be transformed into cyclopropyl building blocks, which are essential in synthesizing complex natural products .

- Reactivity with Nucleophiles and Electrophiles: The compound's bromine atoms make it a suitable substrate for nucleophilic substitution reactions, leading to the formation of diverse derivatives .

- Enzymatic Resolutions: Studies have explored its potential in enzymatic resolutions, which could yield enantiomerically pure compounds useful in pharmaceuticals .

Biological Applications

Research into the biological interactions of this compound has revealed insights into its pharmacological potential:

- Interaction with Biomolecules: Preliminary studies suggest that the compound may engage in hydrogen bonding or π-stacking interactions with various biological targets. This could imply potential applications in drug design and development .

- Pharmacological Effects: Ongoing investigations focus on understanding its effects on biological systems, which may lead to the discovery of novel therapeutic agents .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-1,2-dibromocyclobutane involves its interaction with nucleophiles and bases, leading to substitution and elimination reactions. The compound’s chiral centers play a crucial role in determining the stereochemistry of the reaction products.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Molecular Comparisons

Below is a comparative analysis of rel-(1R,2R)-1,2-dibromocyclobutane with structurally related cyclobutane compounds:

Key Observations:

Substituent Effects: Bromine vs. Methyl: Bromine increases molecular weight and polarity compared to methyl groups, making this compound more reactive in nucleophilic substitutions (e.g., Suzuki couplings) . In contrast, (1R,2R)-1,2-dimethylcyclobutane is non-polar and primarily studied for its conformational stability . Phenyl Groups: Rel-(1R,2S)-1,2-diphenylcyclobutane exhibits steric hindrance and π-π interactions, which are absent in the brominated analog .

Stereochemical Impact :

Physicochemical Properties

Notes:

Biological Activity

Rel-(1R,2R)-1,2-dibromocyclobutane is a compound of interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with bromine substituents at the 1 and 2 positions. The stereochemistry of this compound is significant as it influences its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, brominated compounds are known to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.

- Receptor Modulation : It is hypothesized that this compound can bind to various receptors in the body, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that dibromocyclobutane derivatives exhibit antimicrobial properties against a range of pathogens. This activity could be linked to their ability to disrupt microbial membranes or inhibit vital enzymatic functions within microbial cells.

Anticancer Properties

A study investigated the anticancer potential of dibromocyclobutane derivatives. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Caspase activation |

| This compound | MCF-7 | 20 | DNA intercalation |

These findings suggest that the compound's structural features contribute to its effectiveness against tumor cells.

Antimicrobial Studies

Research conducted on the antimicrobial effects of dibromocyclobutane derivatives demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Q & A

Basic: How can the stereochemistry of Rel-(1R,2R)-1,2-dibromocyclobutane be experimentally confirmed?

Methodological Answer:

To confirm stereochemistry, use NMR spectroscopy to analyze coupling constants (e.g., ) between vicinal hydrogens on the cyclobutane ring, which reflect dihedral angles. For definitive proof, single-crystal X-ray diffraction (SC-XRD) is recommended, as it directly resolves spatial arrangements. Computational tools like density functional theory (DFT) can simulate and compare predicted vs. observed NMR/X-ray data for validation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Due to its brominated structure and potential toxicity (similar to 1,2-dibromoethane analogs):

- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles.

- Store in airtight containers away from light to prevent decomposition.

- Follow hazard guidelines from Safety Data Sheets (SDS), emphasizing neutralization protocols for spills (e.g., sodium bicarbonate for acid byproducts) .

Advanced: How does cyclobutane ring strain influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The ring strain (~27 kcal/mol in cyclobutane) increases electrophilicity at brominated carbons, enhancing susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, steric hindrance from the trans-diaxial bromines may reduce reaction rates. To optimize:

- Use bulky palladium catalysts (e.g., XPhos) to mitigate steric effects.

- Monitor reaction kinetics via HPLC-MS to identify intermediates and adjust temperature/pH .

Advanced: Which computational methods reliably predict the thermodynamic properties of this compound?

Methodological Answer:

Quantum chemical calculations (DFT) with basis sets like B3LYP/6-311+G(d,p) predict enthalpy, entropy, and Gibbs free energy. For phase behavior, statistical thermodynamics models (e.g., Gaussian-4 theory) correlate well with experimental vapor pressure and solubility. Validate predictions using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Basic: What synthetic routes yield high-purity this compound?

Methodological Answer:

- Cycloaddition : React 1,3-butadiene with bromine under UV light to form cyclobutane, followed by stereoselective bromination using -bromosuccinimide (NBS) in a chiral solvent (e.g., (-)-sparteine).

- Resolution : Separate diastereomers via chiral column chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Confirm enantiomeric excess (ee) using polarimetry or chiral HPLC .

Advanced: How can researchers resolve contradictions in reaction yields reported for dibromocyclobutane derivatives?

Methodological Answer:

Contradictions often arise from kinetic vs. thermodynamic control or solvent polarity effects. To address:

- Perform control experiments varying temperature, solvent (e.g., DMF vs. THF), and catalyst loading.

- Use Arrhenius plots to compare activation energies.

- Apply multivariate statistical analysis (e.g., PCA) to identify dominant variables. Cross-reference with structural data (e.g., X-ray bond angles) to correlate reactivity with ring distortion .

Basic: What analytical techniques are optimal for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS : Use a nonpolar column (e.g., DB-5) with electron ionization (EI) for fragmentation patterns.

- NMR : Employ DEPT experiments to distinguish quaternary carbons.

- LC-UV/Vis : Detect at 210 nm (C-Br bond absorbance) with a C18 reverse-phase column .

Advanced: How do stereoelectronic effects in this compound influence its participation in photochemical reactions?

Methodological Answer:

The trans-diaxial bromines create a rigid, electron-deficient ring prone to Norrish-type II reactions under UV light. To study:

- Use time-resolved spectroscopy (e.g., femtosecond transient absorption) to track excited-state dynamics.

- Model orbital interactions with CASSCF calculations to predict reaction pathways.

- Compare with analogous cyclopentane derivatives to isolate ring-strain effects .

Formatting Notes

- References : Citations follow style, corresponding to evidence documents.

- Exclusions : Avoided commercial sources (per guidelines) and focused on peer-reviewed methods.

- Depth : Questions span synthesis, analysis, computational modeling, and mechanistic studies to reflect academic rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.